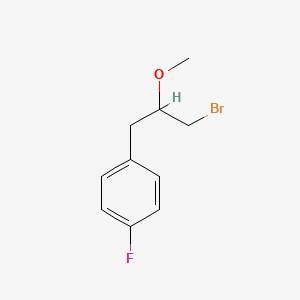
1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom, a methoxypropyl group, and a fluorine atom
作用機序
Target of Action
It’s known that organoboron compounds, such as this one, are often used in suzuki–miyaura (sm) cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through a process of oxidative addition and transmetalation . The palladium catalyst donates electrons to form a new Pd–C bond during oxidative addition . Transmetalation occurs when the organoboron group is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects of this pathway include the creation of complex organic structures through the coupling of chemically differentiated fragments .
Pharmacokinetics
Organoboron compounds are generally known for their stability and environmental benignity , which could potentially impact their bioavailability.
Result of Action
The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic structures, contributing to various fields of chemical research and industry .
Action Environment
The action of 1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene, like other organoboron compounds, is influenced by various environmental factors. The success of SM cross-coupling reactions, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy and stability .
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of allylarylketones using N-bromosuccinimide (NBS) to obtain aryl(3-bromo-2-methoxypropyl)ketones . These intermediates can then be further reacted to introduce the fluorine atom and complete the synthesis of the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
化学反応の分析
Types of Reactions: 1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
類似化合物との比較
1-(3-Bromo-2-methoxypropyl)benzene: Lacks the fluorine atom but otherwise similar in structure.
4-Fluorobenzyl Bromide: Contains a fluorine atom and a bromomethyl group but lacks the methoxypropyl group.
This comprehensive overview highlights the significance of 1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-(3-bromo-2-methoxypropyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-13-10(7-11)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNIAXSAEFMJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)
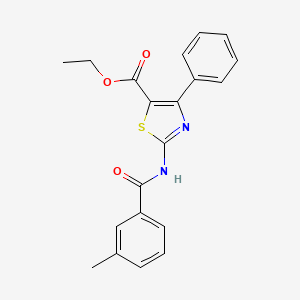
![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)
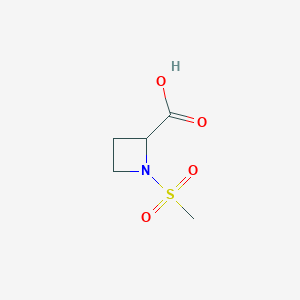
![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)
![5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797061.png)
![2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/new.no-structure.jpg)
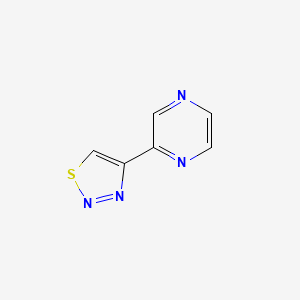
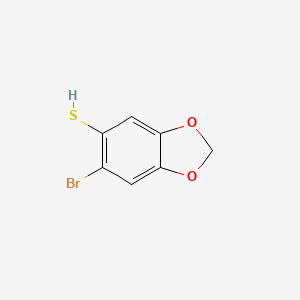
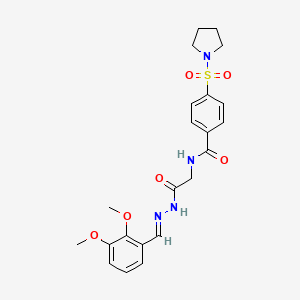
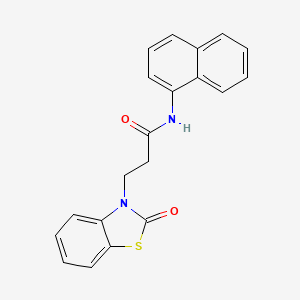
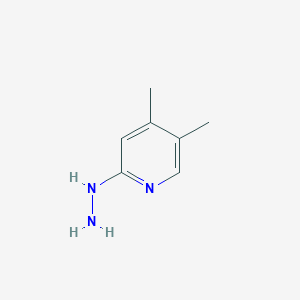
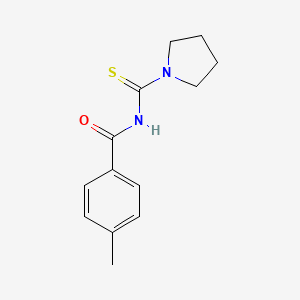
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2797079.png)
